2'-Methylspiro[cyclohexane-1,3'-indole]
Description
Overview of Spirocyclic Compounds in Organic Chemistry
Spirocyclic compounds are a fascinating class of organic molecules characterized by the presence of at least two rings connected by a single, common atom known as the spiro atom. This structural feature imparts a distinct three-dimensionality and conformational rigidity compared to their non-spirocyclic counterparts. The unique spatial arrangement of atoms in spirocycles can significantly influence their physical, chemical, and biological properties.
The Indole (B1671886) Moiety and its Prominence in Heterocyclic Chemistry
The indole moiety is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This structural motif is a cornerstone of heterocyclic chemistry and is found in a vast array of natural products, pharmaceuticals, and agrochemicals. The indole ring system is a key component of the amino acid tryptophan and its derivatives, including the neurotransmitter serotonin (B10506) and the hormone melatonin. Its prevalence in biologically active molecules underscores its importance as a "privileged scaffold" in medicinal chemistry.
Structural Features and Research Importance of Spiroindole Scaffolds
The fusion of a spirocyclic system with an indole nucleus gives rise to the spiroindole scaffold. These molecules possess a complex and rigid three-dimensional architecture that is of great interest to synthetic and medicinal chemists. The spiro atom, typically a quaternary carbon, creates a chiral center, leading to the possibility of stereoisomers with distinct biological activities. The fixed spatial orientation of the substituents on the spiroindole framework allows for precise interactions with biological targets, making them attractive candidates for drug discovery. Research into spiroindoles has revealed a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Contextualizing 2'-Methylspiro[cyclohexane-1,3'-indole] within Advanced Spiroindole Research
2'-Methylspiro[cyclohexane-1,3'-indole] is a specific derivative within the broader family of spiroindoles. Its structure features a cyclohexane (B81311) ring spiro-fused to the 3-position of an indole ring, with a methyl group attached to the 2'-position of the indole nucleus. While extensive research has been conducted on the closely related spiro[cyclohexane-1,3'-indolin]-2'-ones, which possess a ketone functionality on the indole ring, detailed studies specifically focusing on 2'-Methylspiro[cyclohexane-1,3'-indole] are less prevalent in publicly accessible literature.
However, the synthesis of such a compound can be reasonably extrapolated from established synthetic methodologies for related spiroindoles. A prominent and highly versatile method for the construction of the indole ring system is the Fischer indole synthesis . rsc.orgnih.gov This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone.
In the context of 2'-Methylspiro[cyclohexane-1,3'-indole], a plausible synthetic route would involve the Fischer indole synthesis using phenylhydrazine and 2-methylcyclohexanone (B44802). The reaction would proceed through the formation of the corresponding hydrazone, followed by an acid-catalyzed intramolecular cyclization to yield the final spiroindole product.
Anticipated Physicochemical and Spectroscopic Data for 2'-Methylspiro[cyclohexane-1,3'-indole]:
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C₁₅H₁₉N |
| Molecular Weight | 213.32 g/mol |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, a singlet for the 2'-methyl group, and complex multiplets for the cyclohexane ring protons. |
| ¹³C NMR | Resonances for the spiro carbon, aromatic carbons of the indole ring, the methyl carbon, and the aliphatic carbons of the cyclohexane ring. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the indole, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
The research importance of 2'-Methylspiro[cyclohexane-1,3'-indole] lies in its potential as a building block for the synthesis of more complex molecules and as a scaffold for the development of new therapeutic agents. The introduction of the methyl group at the 2'-position can influence the electronic properties and steric hindrance of the molecule, potentially leading to altered biological activity compared to its unsubstituted counterpart. Further investigation into the synthesis, characterization, and biological evaluation of this specific spiroindole is warranted to fully elucidate its potential contributions to the field of medicinal and materials chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13141-50-9 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2'-methylspiro[cyclohexane-1,3'-indole] |
InChI |
InChI=1S/C14H17N/c1-11-14(9-5-2-6-10-14)12-7-3-4-8-13(12)15-11/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
ZUGVGHVFSDZSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C13CCCCC3 |
Origin of Product |
United States |
Reaction Mechanisms and Pathways Involving 2 Methylspiro Cyclohexane 1,3 Indole Scaffolds
Mechanistic Investigations of Spiroindole Formation
The construction of the 2'-Methylspiro[cyclohexane-1,3'-indole] scaffold can be achieved through several mechanistic pathways, often involving intricate cascade or cyclization reactions. While direct studies on this specific compound are limited, a mechanistic understanding can be extrapolated from research on closely related spiro[cyclohexane-1,3'-indole] systems.
Radical Intermediate Pathways in Spiroindole Chemistry
While ionic pathways are more commonly documented for spiroindole synthesis, radical-mediated cyclizations offer an alternative approach. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto the indole (B1671886) nucleus. For the formation of a 2'-Methylspiro[cyclohexane-1,3'-indole] system, a hypothetical radical pathway could involve a precursor bearing a cyclohexyl moiety and a 2-methyl-3-indolyl group. The generation of a radical on a side chain attached to the indole nitrogen or the cyclohexyl ring could lead to an intramolecular addition to the C2-C3 double bond of the indole. However, the regioselectivity of such a cyclization would be a critical factor, with the potential for attack at either the C2 or C3 position. The presence of the methyl group at the 2'-position could influence the stability of the resulting radical intermediate and the stereochemical outcome of the cyclization.
Nucleophilic Attack Mechanisms on Spiroindole Systems
Once formed, the 2'-Methylspiro[cyclohexane-1,3'-indole] scaffold can undergo reactions involving nucleophilic attack. The key electrophilic site in the indoline (B122111) form is the C2' carbon. The reactivity of this position is influenced by the nature of the substituents on the indole nitrogen and the aromatic ring. In the case of the corresponding indolenine, the C2' position is part of an imine-like functionality, making it susceptible to attack by nucleophiles. The presence of the 2'-methyl group would sterically hinder the approach of nucleophiles to the C2' position, potentially slowing down the reaction rate compared to the unsubstituted analogue. Furthermore, the electron-donating nature of the methyl group could slightly reduce the electrophilicity of the C2' carbon.
Spirocyclic indoleninyl halides, for instance, have been shown to react with a variety of nucleophiles, leading to substitution at the 2-position of the indolenine ring. acs.org This reactivity can be extrapolated to the 2'-methyl analogue, where nucleophilic substitution would likely proceed, albeit potentially at a different rate due to the steric and electronic effects of the methyl group. acs.org
Cascade Reaction Mechanisms in Spiroindole Construction
Cascade reactions are a powerful tool for the efficient synthesis of complex molecules like spiroindoles from simple starting materials in a single operation. A prominent example is the organocatalytic Michael/Aldol (B89426) cascade reaction for the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones. nih.govnih.gov This type of reaction typically involves the reaction of a 3-olefinic oxindole (B195798) with a dialdehyde (B1249045). The reaction proceeds through a Michael addition of an enamine intermediate (formed from the dialdehyde and an organocatalyst) to the olefinic oxindole, followed by an intramolecular aldol condensation to form the cyclohexyl ring.
In the context of 2'-Methylspiro[cyclohexane-1,3'-indole], a similar cascade approach could be envisioned starting from a 2-methyl-3-olefinic oxindole. The mechanism would follow a similar pathway, with the initial Michael addition creating a new stereocenter at the C3 position of the oxindole, followed by the intramolecular aldol reaction to construct the spiro-fused cyclohexane (B81311) ring. The stereochemical outcome of such a cascade reaction is often controlled by the chiral organocatalyst employed.
Cyclization Mechanisms in Spiroindole Scaffolds
Various cyclization strategies can be employed to construct the spiro[cyclohexane-1,3'-indole] framework. Intramolecular Heck reactions, for example, have been utilized for the synthesis of spiroindolines. This reaction involves the palladium-catalyzed intramolecular coupling of an aryl or vinyl halide with an alkene. For the synthesis of 2'-Methylspiro[cyclohexane-1,3'-indole], a precursor containing a 2-methyl-3-alkenylindole moiety and a tethered aryl or vinyl halide could undergo an intramolecular Heck cyclization to form the spirocyclic system.
Another relevant cyclization is the Pictet-Spengler reaction, which typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. While this reaction classically forms tetrahydro-β-carbolines, variations of this reaction could potentially be adapted for the synthesis of spiroindoles. This would likely involve a precursor where the indole C3 position acts as the nucleophile in the cyclization step onto an iminium ion.
Influence of Substituents on Reaction Pathways and Selectivity
The nature and position of substituents on the spiroindole scaffold can significantly influence the reaction pathways and the stereoselectivity of the transformations.
Effect of Methyl Substituents in 2'-Methylspiro[cyclohexane-1,3'-indole] Reactivity
The methyl group at the 2'-position of the 2'-Methylspiro[cyclohexane-1,3'-indole] scaffold is expected to exert both steric and electronic effects on its reactivity.
Steric Effects:
Research on the nucleophilic reactivities of 2-methylindoles has shown that the presence of a methyl group at the C2 position causes steric hindrance to the approach of electrophiles to the adjacent C3 position. This steric hindrance can be expected to play a significant role in the reactions of 2'-Methylspiro[cyclohexane-1,3'-indole]. For instance, in reactions involving nucleophilic attack at the C2' position, the methyl group would sterically shield this carbon, potentially leading to a decrease in reaction rate compared to the unsubstituted analogue. Similarly, in cyclization reactions where the C2' position is involved, the steric bulk of the methyl group could influence the facial selectivity of the ring closure, thereby affecting the diastereoselectivity of the product.
Electronic Effects:
The methyl group is an electron-donating group through an inductive effect. This electronic effect can influence the nucleophilicity and electrophilicity of the indole ring system. The electron-donating nature of the 2'-methyl group would increase the electron density of the indole ring, potentially making it more susceptible to electrophilic attack at other positions. Conversely, it could slightly decrease the electrophilicity of the C2' carbon in the indolenine form.
The following table summarizes the expected effects of the 2'-methyl group on the reactivity of the spiroindole scaffold:
| Effect | Description | Impact on Reactivity |
| Steric Hindrance | The methyl group physically blocks the approach of reagents to the C2' position. | - Decreased rate of nucleophilic attack at C2'.- Influence on the diastereoselectivity of cyclization reactions involving C2'. |
| Inductive Effect (+I) | The methyl group donates electron density to the indole ring. | - Increased nucleophilicity of the indole ring.- Slightly decreased electrophilicity of the C2' carbon in the indolenine form. |
Role of N-Protecting Groups on Stereochemical Outcomes in Spiroindole Synthesis
The nature of the substituent on the indole nitrogen, known as an N-protecting group, plays a crucial role in directing the stereochemical outcome of reactions to form spiroindoles. The electronic properties of these groups—whether they are electron-donating or electron-withdrawing—can significantly influence the diastereoselectivity and enantioselectivity of the cyclization process. Current time information in Le Flore County, US.nih.gov
Research has demonstrated that electron-withdrawing and electron-donating N-protecting groups can lead to opposite stereochemical outcomes in the synthesis of spiro[cyclohexane-1,3'-indoline] (B1315622) derivatives. Current time information in Le Flore County, US. For instance, in an organocatalytic Michael/Aldol cascade reaction, the use of an electron-withdrawing N-protecting group with an (R)-catalyst yielded spiro[cyclohexane-1,3'-indoline] derivatives with a 6-(R)-hydroxy configuration. Conversely, employing an electron-donating N-protecting group under similar conditions resulted in the 6-(S)-hydroxy configuration as the major product. Current time information in Le Flore County, US.
The choice of the N-protecting group can also impact the diastereomeric ratio of the products. A study comparing the N-Boc (tert-butoxycarbonyl) group, which is electron-withdrawing, to the N-acetyl group in the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones found that while both reactions proceeded in excellent yield and enantioselectivity, the diastereomeric ratio was lower for the N-acetyl derivative compared to the N-Boc protected counterpart. nih.gov This highlights the subtle yet critical electronic and steric influences of the protecting group on the transition state of the reaction.
In some cases, the presence of a specific N-protecting group is essential for the reaction to proceed efficiently. For example, the N-Boc protecting group has been shown to be irreplaceable in certain cascade reactions for the synthesis of spiro-oxindole scaffolds, with other groups like acetyl (Ac) or ethyl (Et) hindering the reaction. thieme-connect.de The steric bulk of the protecting group can also be a deciding factor. For instance, in a Lewis acid-catalyzed cycloaddition, an N-benzyl (Bn) protecting group gave a significant improvement in enantiomeric excess compared to a smaller N-methyl (Me) group. rsc.org
The following table summarizes the influence of various N-protecting groups on the stereochemical outcomes in the synthesis of spiroindole scaffolds.
| N-Protecting Group | Electronic Nature | Reaction Type | Observed Stereochemical Effect | Reference(s) |
| Boc | Electron-withdrawing | Organocatalytic Michael/Aldol | Higher diastereoselectivity compared to N-acetyl. nih.gov | nih.gov |
| Acetyl | Electron-withdrawing | Organocatalytic Michael/Aldol | Lower diastereoselectivity compared to N-Boc. nih.gov | nih.gov |
| Benzyl (Bn) | Electron-donating | Lewis Acid Catalyzed Cycloaddition | Significant improvement in enantiomeric excess compared to N-methyl. rsc.org | rsc.org |
| Unprotected (N-H) | - | Organocatalytic Epoxidation | Inversion of stereochemical control compared to N-protected substrates. wikipedia.org | wikipedia.org |
Catalytic Reaction Mechanisms in Spiroindole Synthesis
The construction of the spiro[cyclohexane-1,3'-indole] framework is often achieved through catalytic methods that offer high efficiency and stereocontrol. Both organocatalysis and transition metal catalysis have emerged as powerful tools for these transformations, each with distinct mechanistic pathways.
Organocatalytic Mechanisms
Organocatalysis provides a metal-free approach to the asymmetric synthesis of complex molecules. In the context of spiroindole synthesis, aminocatalysis is a prevalent strategy, often involving cascade reactions that form multiple bonds and stereocenters in a single operation. researchgate.net
A common organocatalytic route to spiro[cyclohexane-1,3'-indole] derivatives is the Michael/Aldol cascade reaction between 3-olefinic oxindoles and a suitable dialdehyde, such as pentane-1,5-dial. nih.govnih.gov This reaction is typically catalyzed by a chiral secondary amine, such as a diphenylprolinol silyl (B83357) ether. nih.gov
The proposed mechanism proceeds through the following key steps:
Enamine Formation: The chiral secondary amine catalyst reacts with one of the aldehyde groups of the dialdehyde to form a chiral enamine intermediate.
Michael Addition: The enamine then undergoes a stereoselective Michael addition to the electron-deficient double bond of the 3-olefinic oxindole. This step establishes the crucial C-C bond and sets one or more stereocenters.
Iminium Ion Hydrolysis and Enolate Formation: The resulting intermediate is hydrolyzed to release the catalyst and generate a new aldehyde functionality. Tautomerization can lead to the formation of an enolate.
Intramolecular Aldol Reaction: The enolate then participates in an intramolecular aldol reaction with the remaining aldehyde group, leading to the formation of the six-membered cyclohexane ring and creating the spirocyclic junction. The stereochemistry of the newly formed hydroxyl group is influenced by the N-protecting group on the oxindole. Current time information in Le Flore County, US.nih.gov
This cascade process is highly efficient, affording products with multiple stereocenters in high yields and excellent enantioselectivities. nih.govnih.gov Chiral phosphoric acids have also been utilized as organocatalysts in reactions such as epoxide ring openings to generate enantioenriched spiro-epoxyoxindoles. rsc.org
Transition Metal-Catalyzed Processes
Transition metal catalysis offers a versatile and efficient platform for the synthesis of spiroindoles, with palladium and rhodium being the most commonly employed metals. nih.govrsc.org These reactions often proceed through mechanisms involving C-H activation, Heck reactions, or allylic cyclizations. researchgate.netnih.govrsc.org
Palladium-Catalyzed Reactions:
Palladium catalysts are widely used in the synthesis of spiroindoles, often through intramolecular Heck reactions. nih.gov The general mechanism for a palladium-catalyzed intramolecular Heck reaction to form a spiro[cyclohexane-1,3'-indole] scaffold involves the following steps: wikipedia.orgprinceton.edu
Oxidative Addition: A palladium(0) complex undergoes oxidative addition to an aryl or vinyl halide (or triflate) precursor, forming an organopalladium(II) species.
Migratory Insertion (Carbopalladation): The tethered alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond. This intramolecular carbopalladation step forms the new C-C bond and creates the spirocyclic framework.
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkylpalladium intermediate, regenerating the palladium(0) catalyst and forming the final spiroindole product with a double bond in the newly formed ring.
The diastereoselectivity of the intramolecular Heck reaction can be influenced by various factors, including the substituents on the cyclohexane ring precursor. nih.gov Palladium-catalyzed C-H activation is another powerful strategy. In this approach, a C-H bond is cleaved and functionalized to form the spirocyclic system, often involving the formation of a palladacycle intermediate. chemrxiv.org
Rhodium-Catalyzed Reactions:
Rhodium catalysts have also been effectively used in the asymmetric synthesis of spiroindoles. rsc.orgrsc.org For instance, a rhodium(III)-catalyzed asymmetric allylic cyclization of cyclohexadienone-tethered allenes has been developed. rsc.org Another approach involves the rhodium(III)-catalyzed [4+1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. The proposed mechanism for this transformation includes: rsc.org
C-H Bond Cleavage: The Rh(III) catalyst facilitates the cleavage of a C(sp²)-H bond.
Rh-Carbene Formation and Migratory Insertion: A rhodium-carbene is formed, which then undergoes migratory insertion.
Intramolecular Nucleophilic Addition and Elimination: The reaction cascade is completed by an intramolecular nucleophilic addition followed by the elimination of ammonia (B1221849) to yield the final 3-spirooxindole 3H-indole product.
These transition metal-catalyzed methods provide access to a wide range of functionalized spiro[cyclohexane-1,3'-indole] derivatives with high levels of stereocontrol, making them invaluable tools in modern organic synthesis.
Advanced Spectroscopic and Structural Characterization of Spiroindoles and 2 Methylspiro Cyclohexane 1,3 Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, the precise connectivity and stereochemistry of the spirocyclic framework can be established.
In the ¹H NMR spectrum of a spiroindole system, signals are typically observed in distinct regions corresponding to the aliphatic cyclohexane (B81311) protons and the aromatic indole (B1671886) protons. For 2'-Methylspiro[cyclohexane-1,3'-indole], the spectrum would be characterized by these key features:
Aromatic Protons: The four protons on the benzene (B151609) ring of the indole moiety would typically appear as a complex multiplet pattern in the downfield region, approximately between δ 7.0 and 7.6 ppm. The exact chemical shifts and coupling patterns depend on the substitution and the solvent used.
Cyclohexane Protons: The ten protons of the cyclohexane ring are diastereotopic due to the chiral spiro center. This would result in a series of complex, overlapping multiplets in the upfield region, generally between δ 1.5 and 2.5 ppm.
2'-Methyl Protons: The methyl group attached to the C2' position of the indole ring would give rise to a characteristic singlet at approximately δ 2.3-2.4 ppm. rsc.org This signal is a key identifier for this specific derivative.
Indole N-H Proton: If the indole nitrogen is protonated (in its 1'H-indole tautomeric form), a broad singlet corresponding to the N-H proton would be observed, typically in the region of δ 7.5-8.5 ppm, although its position and appearance can be highly variable depending on solvent and concentration. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 2'-Methylspiro[cyclohexane-1,3'-indole]
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclohexane (10H) | 1.5 - 2.5 | Multiplet (m) |
| 2'-CH₃ (3H) | 2.3 - 2.4 | Singlet (s) |
| Aromatic (4H) | 7.0 - 7.6 | Multiplet (m) |
| N-H (1H, if present) | 7.5 - 8.5 | Broad Singlet (br s) |
The ¹³C NMR spectrum provides information about all carbon atoms in the molecule. For 2'-Methylspiro[cyclohexane-1,3'-indole], which has the molecular formula C₁₄H₁₇N, a total of 14 distinct carbon signals would be expected. The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C).
Spiro Carbon (C3'): The quaternary spiro carbon, where the cyclohexane and indole rings connect, is a key feature. It is expected to appear in the range of δ 75-80 ppm. nih.gov
Indole Carbons: The carbons of the indole ring typically resonate in the aromatic region (δ 110-140 ppm). The carbon bearing the methyl group (C2') would appear significantly downfield. Based on data for 2-methylindole (B41428), the C2' signal is expected around δ 135-138 ppm, while the other aromatic carbons would appear between δ 110 and 130 ppm. chemicalbook.comacs.org
Cyclohexane Carbons: The methylene (CH₂) carbons of the cyclohexane ring would produce signals in the aliphatic region of the spectrum, typically between δ 20 and 40 ppm.
Methyl Carbon: The methyl group's carbon (2'-CH₃) would give a characteristic signal in the upfield region, around δ 10-15 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 2'-Methylspiro[cyclohexane-1,3'-indole]
| Carbon Type | Predicted Chemical Shift (ppm) |
| 2'-CH₃ | 10 - 15 |
| Cyclohexane (CH₂) | 20 - 40 |
| Spiro Carbon (C3') | 75 - 80 |
| Aromatic (C4', C5', C6', C7') | 110 - 125 |
| Aromatic (C7a', C3a') | 125 - 135 |
| Aromatic (C2') | 135 - 138 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2'-Methylspiro[cyclohexane-1,3'-indole] would be dominated by vibrations characteristic of the indole nucleus and the aliphatic cyclohexane ring.
N-H Stretch: A sharp to moderately broad absorption band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane and methyl groups appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C=C Stretch: Aromatic C=C ring stretching vibrations are expected in the 1450-1620 cm⁻¹ region. researchgate.net
C-N Stretch: The C-N stretching vibration of the indole ring would be found in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for 2'-Methylspiro[cyclohexane-1,3'-indole]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Medium, Sharp |
| Aromatic C-H Stretch | >3000 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
ESI is a soft ionization technique that typically produces a protonated molecular ion [M+H]⁺. For 2'-Methylspiro[cyclohexane-1,3'-indole] (C₁₄H₁₇N, molecular weight 199.29 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent base peak at an m/z of 200.14, corresponding to the [C₁₄H₁₇N + H]⁺ ion.
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The calculated monoisotopic mass of the protonated molecule [C₁₄H₁₇N + H]⁺ is 200.1434. An experimental HRMS measurement yielding a value very close to this would serve as definitive proof of the molecular formula.
The fragmentation pattern in mass spectrometry provides structural clues. The fragmentation of 2-methylindole is known to proceed via the loss of HCN from the [M-1]⁺ ion. acs.org A similar fragmentation pathway would be expected for the target compound, alongside fragmentation of the cyclohexane ring. The most stable and abundant ion is typically the molecular ion (M⁺) or the [M-1]⁺ ion. acs.orgscirp.org
Table 4: Predicted Mass Spectrometry Data for 2'-Methylspiro[cyclohexane-1,3'-indole]
| Technique | Ion | Predicted m/z | Notes |
| ESI-MS | [M+H]⁺ | 200.14 | Protonated molecular ion |
| HRMS (ESI) | [M+H]⁺ | 200.1434 | Calculated exact mass for C₁₄H₁₈N⁺ |
| EI-MS | M⁺• | 199.14 | Molecular ion |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction (XRD) stands as the most definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds. researchgate.netnih.gov This powerful technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. For chiral molecules such as 2'-Methylspiro[cyclohexane-1,3'-indole], X-ray crystallography is particularly crucial as it can establish the absolute configuration of stereogenic centers, a task that is challenging for many other analytical methods. soton.ac.uk
The determination of absolute stereochemistry relies on the phenomenon of anomalous dispersion (or resonant scattering). mit.edu This effect occurs when the X-ray radiation used is close to the absorption edge of an atom within the crystal, causing a small phase shift in the scattered X-rays. researchgate.net This phase shift leads to measurable differences in the intensities of Friedel pairs (reflections with indices hkl and -h-k-l). mit.edu By analyzing these intensity differences, the absolute arrangement of atoms in space can be determined. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer confirms the assignment. nih.govmit.edu
While obtaining a suitable single crystal for analysis can be a significant challenge, the resulting data is invaluable. semanticscholar.org For 2'-Methylspiro[cyclohexane-1,3'-indole], an XRD analysis would reveal the precise spatial orientation of the methyl group on the indole ring relative to the spiro-fused cyclohexane ring. Furthermore, it would elucidate the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the puckering of the indoline (B122111) ring system. This detailed structural information is fundamental for understanding structure-activity relationships and designing related compounds.
Below is a table of representative crystallographic data that could be obtained for a derivative of the spiro[cyclohexane-1,3'-indole] scaffold.
| Parameter | Value |
|---|---|
| Chemical Formula | C15H19NO |
| Formula Weight | 229.32 |
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | 6.2351(1) |
| b (Å) | 26.0156(4) |
| c (Å) | 12.4864(2) |
| β (°) | 93.243(2) |
| Volume (Å3) | 2022.17(6) |
| Z | 8 |
| Calculated Density (g/cm3) | 1.519 |
| Flack Parameter | 0.05(7) |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are indispensable tools in synthetic organic chemistry for separating, identifying, and purifying compounds. For the synthesis and analysis of 2'-Methylspiro[cyclohexane-1,3'-indole], methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed to ensure the purity of the final product and to monitor the progress of a reaction. ukessays.com
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.orgquora.com By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) over time, it is possible to qualitatively observe the consumption of starting materials and the formation of products. rochester.edu
In a typical setup for monitoring the synthesis of 2'-Methylspiro[cyclohexane-1,3'-indole], three lanes are spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The plate is then developed in a suitable solvent system (eluent). The separated spots are visualized, often using a UV lamp, as indole rings are typically UV-active. rsc.org A reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane. libretexts.org The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent and can be used to identify components of the mixture. rsc.org
The following table illustrates hypothetical TLC data for monitoring the formation of 2'-Methylspiro[cyclohexane-1,3'-indole].
| Compound | Rf Value (30% Ethyl Acetate in Hexane) | Observation |
|---|---|---|
| Starting Material A (e.g., Indole derivative) | 0.65 | Spot diminishes over time. |
| Starting Material B (e.g., Cyclohexanone (B45756) derivative) | 0.50 | Spot diminishes over time. |
| 2'-Methylspiro[cyclohexane-1,3'-indole] (Product) | 0.40 | New spot appears and intensifies. |
When a chiral compound like 2'-Methylspiro[cyclohexane-1,3'-indole] is synthesized, it is often produced as a racemic mixture (a 50:50 mixture of both enantiomers). High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govnih.gov The enantiomeric excess is a measure of the purity of one enantiomer relative to the other and is a critical parameter in the development of chiral molecules.
Chiral stationary phases are designed to interact differently with each enantiomer, leading to different retention times as they pass through the column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. By integrating the areas of the two peaks in the resulting chromatogram, the ratio of the enantiomers can be accurately calculated. The enantiomeric excess is calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
The table below presents hypothetical data from a chiral HPLC analysis of a non-racemic sample of 2'-Methylspiro[cyclohexane-1,3'-indole].
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
|---|---|---|---|
| (R)-2'-Methylspiro[cyclohexane-1,3'-indole] | 12.5 | 18750 | 95.0 |
| (S)-2'-Methylspiro[cyclohexane-1,3'-indole] | 14.8 | 468 |
Computational and Theoretical Studies on Spiroindole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For spiroindoles, DFT calculations provide fundamental information about their geometry, stability, and electronic characteristics.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For flexible molecules like spiro[cyclohexane-1,3'-indole] derivatives, this is crucial for identifying the most stable three-dimensional structures.
Conformational analysis of spiro[cyclohexane-indolin]-2'-one derivatives has revealed the importance of the orientation of the cyclohexane (B81311) ring. researchgate.net Studies on related spiro[2H-indole-2-cyclohexan]-3(1H)-imines have shown that the relative conformation of the cyclohexane ring can be influenced by substitution, acting as a "conformational switch". nih.gov DFT calculations, often using the B3LYP functional, are employed to determine the optimized geometries, bond lengths, and bond angles of various possible conformers. nih.govresearchgate.net For instance, in the synthesis of spiro[cyclohexane-1,3′-indolin]-2′-ones, the N-protecting group on the oxindole (B195798) ring was found to critically affect the aldol (B89426) ring closure, which dictates the ultimate stereochemical outcome. nih.gov This highlights how subtle structural changes can lead to significant conformational preferences, a phenomenon that can be rationalized and predicted through geometry optimization calculations.
Table 1: Representative Theoretical Bond Lengths and Angles for a Spiroindole System (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(spiro)-C(cyclohexane) | 1.54 Å |
| Bond Length | C(spiro)-C(indole) | 1.52 Å |
| Bond Length | C(spiro)-N(indole) | 1.47 Å |
| Bond Angle | C(cyclohexane)-C(spiro)-C(indole) | 109.5° |
| Bond Angle | C(cyclohexane)-C(spiro)-N(indole) | 110.2° |
| Dihedral Angle | N-C(spiro)-C-C(cyclohexane) | 55.8° (Chair) |
Note: Data is illustrative and based on typical values for similar spirocyclic systems calculated using DFT methods.
DFT calculations are highly effective for elucidating the electronic properties of spiroindole systems. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.
Computational studies on various spirocyclohexane derivatives have used DFT to calculate global reactivity indices such as chemical hardness (η), electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N). nih.govresearchgate.netnih.gov These indices help in understanding the reactive nature of the molecules. For example, molecules with a low chemical hardness value are considered "soft" and are typically more reactive. nih.govresearchgate.net
Furthermore, DFT is used to predict spectroscopic data. By calculating vibrational frequencies, theoretical FT-IR spectra can be generated, which can then be compared with experimental data to confirm the structure of synthesized compounds. nih.govresearchgate.netresearchgate.net Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.netdoi.org Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, predicting UV-Vis absorption wavelengths and excitation energies, which are fundamental to understanding the photophysical properties of these compounds. researchgate.netdoi.org
Table 2: Calculated Electronic Properties of a Spiroindole Derivative (Illustrative Data)
| Property | Symbol | Calculated Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.10 |
| HOMO-LUMO Energy Gap | ΔE | 5.15 |
| Chemical Hardness | η | 2.575 |
| Electronic Chemical Potential | μ | -3.675 |
| Global Electrophilicity Index | ω | 2.62 |
Note: Values are illustrative, based on DFT/B3LYP calculations for related heterocyclic systems.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting ligand-protein interactions and binding affinities.
The spirooxindole scaffold is recognized as a privileged structure in medicinal chemistry, and docking studies have been crucial in understanding its mechanism of action against various biological targets. rsc.org These studies predict how spiroindole derivatives fit into the active site of a protein and identify the key intermolecular interactions that stabilize the complex.
Common interactions observed for spiroindole derivatives include hydrogen bonds, hydrophobic interactions, van der Waals forces, and cation-pi interactions. nih.govnih.gov For example, in studies of spirooxindole derivatives targeting the Leishmania DNA topoisomerase IB, docking revealed specific binding sites and the amino acid residues involved in the interaction. nih.gov Similarly, docking of spirooxindoles into the active site of cyclin-dependent kinase 2 (CDK2) identified key binding residues such as I10, G11, F82, and L134, providing a structural basis for their inhibitory activity. rsc.org The indole (B1671886) NH group, in particular, is often predicted to act as a hydrogen bond donor, a feature seen in the interaction of spiro[cyclohexane-pyrano[3,4-b]indole]-amines with the nociceptin/orphanin FQ peptide (NOP) receptor, where it forms a hydrogen bond with an aspartate residue. nih.gov
Beyond predicting the binding mode, molecular docking provides a numerical score that estimates the binding affinity between the ligand and the protein. This score, often expressed in kcal/mol, helps to rank different compounds and prioritize them for synthesis and experimental testing. A more negative binding energy generally indicates a more stable protein-ligand complex. nih.gov
For instance, molecular docking studies of spirooxindole–pyrrolidines with the Bcl-2 and ALK receptors revealed binding energies ranging from -6.56 to -8.41 kcal/mol for the most potent compounds. rsc.org In another study, a novel spirooxindole derivative that inhibits Leishmania donovani topoisomerase was found to have a dissociation constant (KD) of 6.65 μM, a value that quantifies its binding affinity. nih.gov The calculated binding free energy for spirooxindole-based CDK2 inhibitors has been shown to align well with experimental inhibition data. rsc.org These predictions are essential for structure-activity relationship (SAR) studies, guiding the modification of the spiroindole scaffold to enhance binding potency.
Table 3: Predicted Binding Affinities of Spiroindole Derivatives with Various Protein Targets (Representative Data)
| Spiroindole Derivative | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Spirooxindole-pyrrolidine 4u | Bcl-2 | -6.56 | Leu130, Phe101, Val126 |
| Spirooxindole-pyrrolidine 4w | ALK | -8.41 | Leu1122, Val1130, Ala1148 |
| Spiro-indolinone 5a | β-tubulin | -8.3 | His229, Ala233, Arg278 |
| Spiro[cyclohexane-pyrano[3,4-b]indole] | NOP Receptor | Not specified | Asp130, Arg302 |
Source: Data compiled from multiple studies. rsc.orgnih.govnih.gov
Transition State Analysis and Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including those used to synthesize spiroindoles. By mapping the potential energy surface of a reaction, chemists can identify intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, therefore, the reaction rate.
The synthesis of spiroindoles often involves cycloaddition reactions, and computational studies have been used to explain their reactivity and regioselectivity. researchgate.net For example, the mechanism of the [3+2] cycloaddition reaction between an azomethine ylide and a chalcone (B49325) to form a spirooxindole has been investigated using DFT. nih.gov These studies analyze the Gibbs free energies of activation for different possible pathways, allowing researchers to predict which stereoisomer will be preferentially formed. The calculations can demonstrate that a reaction is under kinetic control and that the observed product distribution aligns with the lowest calculated activation barrier. nih.gov
Conceptual DFT reactivity indices are also used to predict the outcomes of polar reactions involved in spiroindole synthesis. nih.gov Furthermore, computational analysis of the cycloaddition between donor-acceptor spirocyclopropanes and aldehydes has been performed to understand the reaction mechanism and the origin of stereoselectivity. nih.gov Such studies explain experimental observations and provide theoretical guidance for designing new, efficient, and stereoselective syntheses of complex spiroindole systems. researchgate.netnih.gov
Research Applications and Chemical Reactivity of 2 Methylspiro Cyclohexane 1,3 Indole and Its Derivatives
Spiroindoles as Versatile Synthetic Intermediates and Building Blocks
Spiroindoles, including the spiro[cyclohexane-1,3'-indole] moiety, are recognized as "privileged scaffolds" in drug discovery. mdpi.commdpi.comresearchgate.net Their rigid, complex three-dimensional structure makes them ideal starting points for the synthesis of a wide array of structurally diverse, natural product-like molecules. mdpi.com The inherent reactivity of the spiroindole core allows for its transformation into other valuable chemical entities, solidifying its role as a versatile building block in organic synthesis. rsc.org
Precursors for Privileged Heterocycles
The chemical reactivity of spiroindoles makes them valuable precursors for other classes of "privileged" heterocyclic structures, which are molecular frameworks known to bind to multiple biological targets. rsc.orgnih.govchemrxiv.orgresearchgate.net The strain inherent in the spirocyclic system can be harnessed to drive ring-opening or rearrangement reactions, yielding novel heterocyclic systems that would be challenging to synthesize through other methods. For instance, spiro-β-lactam oxindoles, a related class, have been used as key intermediates in the total synthesis of complex natural products like chartelline A. rsc.org The ability to convert a readily accessible spiroindole into a more complex heterocyclic architecture is a powerful tool in synthetic and medicinal chemistry. rsc.org
Role in the Synthesis of Complex Molecular Architectures
The spiro[cyclohexane-1,3'-indole] skeleton is a core structural motif in numerous bioactive natural products and serves as a key building block in the total synthesis of complex molecules. nih.govnih.gov Synthetic strategies often focus on creating this spirocyclic junction with high stereocontrol. Organocatalytic cascade reactions, such as tandem Michael/aldol (B89426) sequences, have been developed to construct highly functionalized spiro[cyclohexane-1,3'-indolin]-2'-ones with multiple contiguous stereocenters. nih.gov These complex spirocycles are not only synthetic targets themselves but also serve as advanced intermediates en route to other complex molecular structures, including various alkaloids. researchgate.netnih.gov For example, the synthesis of spiro-decalin oxindole (B195798) derivatives has been achieved through organocatalytic domino reactions, generating five new stereocenters with excellent diastereoselectivity. acs.org
Development of Catalytic Methodologies Using Spiroindole Derivatives
The unique structural and stereochemical properties of spiroindoles make them excellent subjects for the development of new catalytic methods. rsc.org Both metal-catalyzed and organocatalytic approaches have been extensively explored for the enantioselective synthesis of these compounds, which in turn helps to advance the field of asymmetric catalysis. researchgate.netrsc.org
Model Compounds for Enantioselective Catalysis Research
Spiro[cyclohexane-1,3'-indole] derivatives serve as important model compounds for developing and testing new enantioselective catalytic methodologies. rsc.org The synthesis of these chiral structures provides a robust platform for evaluating the efficiency and selectivity of novel catalysts and reactions. For instance, the (R)-diphenylprolinol silyl (B83357) ether-catalyzed tandem Michael/aldol reaction has been used to synthesize a variety of spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives with excellent yield and high optical purity (>99% enantiomeric excess). nih.gov Such studies are crucial for refining catalytic systems and understanding the subtle factors that govern stereochemical outcomes in complex reactions. acs.org The development of these methods is vital for producing enantiomerically pure compounds required for pharmacological studies. acs.org
Below is a table summarizing selected catalytic methods for the synthesis of spirooxindole derivatives, highlighting the catalyst, reaction type, and achieved stereoselectivity.
| Catalyst/Method | Reaction Type | Yield | Stereoselectivity (dr, ee) | Reference |
| (R)-Diphenylprolinol silyl ether | Michael/Aldol Cascade | High | Excellent (>99% ee) | nih.gov |
| Pyrrolidine-based organocatalyst and DBU | Michael–Domino Michael/Aldol | 13–79% | >99:1 dr, up to 92% ee | acs.org |
| (DHQD)2PYR | Michael/Cyclization Cascade | 96–99% | Not specified | nih.gov |
| Squaramide | Aza-Michael/Michael Cyclization | up to 99% | >20:1 dr, up to 99% ee | acs.org |
Advanced Research on Enzyme Inhibition and Modulation
The rigid, three-dimensional structure of spiroindoles makes them suitable scaffolds for designing potent and selective enzyme inhibitors. nih.gov Derivatives of the spiro[cyclohexane-1,3'-indole] core have been investigated for their ability to modulate the activity of various enzymes, with a particular focus on targets relevant to cancer therapy. mdpi.comresearchgate.net
Lysine-Specific Demethylase 1 (LSD1) Inhibition Studies
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is an enzyme that plays a crucial role in epigenetic regulation and is overexpressed in various cancers, making it a significant therapeutic target. nih.govrsc.org Several classes of LSD1 inhibitors have been developed, with some entering clinical trials for diseases like acute myeloid leukemia (AML). rsc.orgresearchgate.net
While direct studies on 2'-Methylspiro[cyclohexane-1,3'-indole] as an LSD1 inhibitor are not prominently documented, the broader class of indole-containing compounds has been a focus of LSD1 inhibitor design. For example, indole-5-yl-cyclopropane amine derivatives have been shown to exhibit potent inhibitory effects on LSD1, with some compounds demonstrating IC₅₀ values in the nanomolar range. nih.gov The general strategy involves a core scaffold that can interact with the enzyme's active site, often mimicking the natural substrate. The spirocyclic nature of compounds like 2'-Methylspiro[cyclohexane-1,3'-indole] could offer a rigid framework to orient functional groups precisely within the LSD1 active site, a desirable characteristic for potent and selective inhibitors. nih.gov Research continues to explore novel scaffolds, including spirocycles, to develop the next generation of LSD1 inhibitors with improved efficacy. nih.gov
The table below presents data for selected indole-based LSD1 inhibitors, illustrating their potency.
| Compound Class | Specific Compound Example | LSD1 IC₅₀ | Reference |
| Indole-5-yl-cyclopropane amine derivative | Compound 7e | 24.4 nM | nih.gov |
| N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide | Compound 19 | 2.9 µM | nih.gov |
| Optimized thieno[3,2-b]pyrrole derivative | Compound 90 | 0.162 µM | nih.gov |
| 2-aminopyrimidine derivative | Compound X43 | 0.89 µM | nih.gov |
Cyclooxygenase-2 (COX-2) Inhibition Research
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain. nih.gov Selective inhibition of COX-2 over the related COX-1 enzyme is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. mdpi.com Derivatives of the indole (B1671886) and spirooxindole core have been investigated as potential COX-2 inhibitors.
A study focused on 1,3-dihydro-2H-indolin-2-one derivatives identified several compounds with significant COX-2 inhibitory activity. nih.gov Compounds featuring an α,β-unsaturated ketone moiety were synthesized and evaluated. Notably, certain derivatives showed good inhibitory potential with IC50 values in the low micromolar range, suggesting that the oxindole scaffold is a promising starting point for developing new anti-inflammatory agents. nih.gov For example, compound 4e in the study, a derivative with a specific substitution pattern, demonstrated an IC50 value of 2.35 ± 0.04 µM against COX-2. nih.gov
In other research, spiro thiochromene–oxindole derivatives were synthesized and evaluated for their anti-inflammatory properties through in vitro assays. rsc.org Molecular docking studies for the most active compounds revealed strong binding affinities with the COX-2 protein, with binding energies calculated to be as low as -8.9 kcal/mol. rsc.org Similarly, various indole acetohydrazide derivatives have been synthesized and shown to selectively inhibit COX-2 expression, with docking studies confirming their potential to bind effectively to the COX-2 active site, mimicking interactions of established drugs like indomethacin. mdpi.comnih.gov
| Compound Type | Specific Derivative Example | Target | Activity (IC50) | Reference |
| 1,3-Dihydro-2H-indolin-2-one | Compound 4e | COX-2 | 2.35 ± 0.04 µM | nih.gov |
| 1,3-Dihydro-2H-indolin-2-one | Compound 9h | COX-2 | 2.422 ± 0.10 µM | nih.gov |
| 1,3-Dihydro-2H-indolin-2-one | Compound 9i | COX-2 | 3.34 ± 0.05 µM | nih.gov |
| Spiro Thiochromene–Oxindole | Compound 4e (from study) | COX-2 | 127.477 ± 2.285 µg/mL | rsc.org |
| Indole Acetohydrazide | Compound S3 | COX-2 | Selectively inhibits expression | mdpi.comnih.gov |
p53-MDM2 Interaction Modulators
The interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. mdpi.com Inhibiting this interaction can reactivate p53, leading to apoptosis in cancer cells. The spirooxindole scaffold has been extensively explored for its ability to mimic a key tryptophan residue in p53, allowing it to bind to the hydrophobic pocket of MDM2 and disrupt the interaction. mdpi.comfrontiersin.org
Structure-based design has led to the development of potent spirooxindole inhibitors. frontiersin.org Early work identified compounds that could effectively inhibit the p53-MDM2 interaction with low nanomolar affinity. mdpi.com Further optimization led to the creation of complex fused-ring systems designed to perfectly fit the MDM2 protein pocket. nih.gov For instance, a derivative known as BI-0252 demonstrated high selectivity and in vivo efficacy in a xenograft model, even when administered as a single dose. nih.gov
Researchers have synthesized various series of spirooxindole derivatives, including those fused with tetrahydrothiopyran, pyrrolidine (B122466), and other heterocyclic systems, to investigate structure-activity relationships. mdpi.comnih.gov These studies have consistently shown that specific substitutions on both the oxindole and the spiro-fused ring are crucial for potent inhibitory activity. nih.gov For example, compound B14 , which features a spiroindole-thiopyranopyridone scaffold, was found to have potent MDM2 inhibitory activity and effectively induced apoptosis in A549 cancer cells. nih.gov
| Compound Class | Specific Derivative Example | Target | Activity | Reference |
| Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one | BI-0252 | p53-MDM2 Interaction | High in vivo efficacy | nih.gov |
| Spirotetrahydrothiopyran-oxindole | B14 | p53-MDM2 Interaction | Potent MDM2 inhibition, induces apoptosis | nih.gov |
| Spirooxindole-pyrrolidine | Derivative with R¹=R³=R⁴=H, R²=6-Cl | p53-MDM2 Interaction | Showed inhibitory effects vs. nutlin-3 | mdpi.com |
| Spirooxindole | MI-219 | p53-MDM2 Interaction | Ki ~5.7 nM, 86% tumor growth inhibition in vivo | mdpi.com |
Acetylcholinesterase (AChE) Inhibition Investigations
Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. The spirooxindole scaffold has been identified as a promising framework for the design of new AChE inhibitors. semanticscholar.org
Researchers have synthesized spirooxindole analogs that incorporate other pharmacologically active moieties, such as pyrazole (B372694) and indole, to enhance their binding to the enzyme. nih.gov In one study, a series of 25 spirooxindole derivatives engrafted with indole and pyrazole groups were synthesized and tested for AChE inhibitory activity. Two compounds, 8i and 8y , emerged as the most potent inhibitors with IC50 values of 24.1 µM and 27.8 µM, respectively. nih.gov
Another study focused on spirooxindole-benzo[b]thiophene derivatives. semanticscholar.org All 14 synthesized compounds showed moderate activity against AChE, with compound IIc , a 5-chloro-substituted oxindole bearing benzo[b]thiophene and octahydroindole moieties, being the most active with an IC50 value of 20.84 µM. semanticscholar.org Molecular docking studies supported the experimental findings, providing insights into the binding mechanisms of these compounds within the AChE active site. semanticscholar.org
| Compound Class | Specific Derivative Example | Target | Activity (IC50) | Reference |
| Spirooxindole-Indole-Pyrazole | Compound 8i | AChE | 24.1 µM | nih.gov |
| Spirooxindole-Indole-Pyrazole | Compound 8y | AChE | 27.8 µM | nih.gov |
| Spirooxindole-Benzo[b]thiophene | Compound IIc | AChE | 20.84 µM | semanticscholar.org |
| Spirooxindole-Benzo[b]thiophene | Compound IIg | AChE | 23.04 µM | semanticscholar.org |
Investigation of Antimicrobial and Antiparasitic Activities
The versatile spiro[cyclohexane-1,3'-indole] skeleton and its derivatives have been the subject of numerous studies to evaluate their potential as antimicrobial agents. The unique three-dimensional structure of these compounds makes them attractive candidates in the search for new drugs to combat resistant pathogens. researcherslinks.com
Antibacterial Activity Research
Spiro[cyclohexane-indole] derivatives have demonstrated notable antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researcherslinks.comepa.gov In one investigation, functionally substituted spirocyclic cyclohexane (B81311) derivatives were tested against a panel of bacteria, revealing stronger activity against Gram-negative species like Escherichia coli and Acinetobacter baumannii compared to Gram-positive bacteria. researcherslinks.comepa.gov
Other research has focused on spiro[indole]-thiadiazole and spiro[indole-thiazolidine] derivatives. researchgate.netresearchgate.net A study on spiro[indole]-thiadiazole compounds found that one derivative showed better activity against four Gram-positive and three Gram-negative bacterial strains than the reference standard, streptomycin. researchgate.net Similarly, spiro[aminopyran-indole] derivatives have been synthesized and evaluated, with one compound containing a cytosine-like ring showing good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes, with MIC values of 32 µg/mL and 64 µg/mL, respectively. nih.gov
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Spirocyclic Cyclohexane | Escherichia coli | Effective Inhibition | researcherslinks.com |
| Spirocyclic Cyclohexane | Acinetobacter baumannii | Effective Inhibition | researcherslinks.com |
| Spiro[indole]-thiadiazole | Gram-positive & Gram-negative bacteria | Better than streptomycin | researchgate.net |
| Spiro[aminopyran-indole] | Staphylococcus aureus (clinical isolate) | 32 µg/mL | nih.gov |
| Spiro[aminopyran-indole] | Streptococcus pyogenes (clinical isolate) | 64 µg/mL | nih.gov |
| Spiro-cyclohexane-thiazolidinone | E. coli | 25 µg/mL |
Antifungal Activity Research
The potential of spiro-indole derivatives as antifungal agents has also been a significant area of research. Spirooxindole alkaloids and their synthetic derivatives have shown inhibitory effects against various fungi, including significant plant pathogens. nih.gov
In a study designing novel spirotryprostatin A derivatives, compounds were tested against ten plant pathogens. Several derivatives exhibited strong antifungal activities against Helminthosporium maydis, Alternaria brassicae, and Myrothecium melonis. nih.gov Another investigation into spirocyclopropane oxindole derivatives against Aspergillus species found that the compounds displayed antifungal activity, although it was less potent than the control drug, itraconazole. mazums.ac.ir The study suggested that modifications to the spirocyclopropane oxindole skeleton could lead to more potent antifungal agents. mazums.ac.ir Furthermore, spiro-cyclohexane derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been synthesized and screened, with several compounds displaying good antifungal activity.
| Compound Class | Target Organism | Activity | Reference |
| Spirotryprostatin A derivative | Helminthosporium maydis | Strong activity | nih.gov |
| Spirotryprostatin A derivative | Alternaria brassicae | Strong activity | nih.gov |
| Spirocyclopropane oxindole | Aspergillus flavus | Antifungal effects noted | mazums.ac.ir |
| Spirocyclopropane oxindole | Aspergillus fumigatus | Antifungal effects noted | mazums.ac.ir |
| Spiro-cyclohexane-1,3,4-thiadiazole | Pathogenic fungi | Good antifungal activity |
Antitubercular Activity Research
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Spiro-indole derivatives have emerged as a promising class of compounds in this field. nih.gov
A series of indole-based spirothiazolidinones were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. Compounds bearing a phenyl substituent on the spiro ring showed significant antitubercular activity, with Minimum Inhibitory Concentration (MIC) values as low as 3.9 µM and 7.8 µM. nih.gov Another study focused on indole-fused spirochromene hybrids, which also exhibited promising antimycobacterial activity. The most active compound from this series, compound 7l , recorded an MIC of 1.56 µg/mL against the H37Rv strain with low cytotoxicity. nih.gov
More recently, spirooxindolopyrrolidine hybrids integrated with a chromanone scaffold were evaluated. Derivatives with halogen substitutions showed potent activity. For example, a compound with a 4-fluoro substitution on the phenyl ring (5i ) displayed a potent MIC of 0.39 µg/mL against H37Rv and was also effective against isoniazid-resistant strains. nih.gov
| Compound Class | Target Organism | Activity (MIC) | Reference |
| Indole-spirothiazolidinone | M. tuberculosis H37Rv | 3.9 µM | nih.gov |
| Indole-fused spirochromene | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |
| Spirooxindolopyrrolidine-chromanone | M. tuberculosis H37Rv | 0.39 µg/mL | nih.gov |
| Spirooxindolopyrrolidine-chromanone | M. tuberculosis (inhA promoter mutation) | 0.09 µg/mL | nih.gov |
| Spirooxindolopyrrolidine-chromanone | M. tuberculosis (katG mutation) | 0.19 µg/mL | nih.gov |
Anthelmintic Activity Studies
The spirooxindole scaffold, a core component of the broader spiro[indole] family, has been identified as a source of compounds with significant biological activities, including anthelmintic properties. nih.gov Research into natural products has highlighted this potential; for instance, Paraherquamide A, a spirooxindole isolated from Penicillium paraherquei, demonstrates potent antiparasitic and specifically antinematodal activity. nih.gov While direct studies on 2'-Methylspiro[cyclohexane-1,3'-indole] are not extensively detailed in the available literature, the established anthelmintic effects of the general spirooxindole class suggest a promising area for future investigation into its derivatives. nih.gov The structural complexity and synthetic accessibility of spirooxindoles make them attractive candidates for the development of new therapeutic agents against parasitic infections. nih.gov
Research on Antiproliferative and Anti-inflammatory Effects
Derivatives of the spiro[indole] framework are a significant subject of anticancer research due to their demonstrated ability to inhibit the proliferation of various cancer cell lines. mdpi.comnih.gov These compounds are regarded as suitable templates for drug design, with many acting as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer progression. mdpi.com
Studies have reported on a wide range of spirooxindole derivatives, including those with cyclopropane, cyclohexanone (B45756), and pyrrolidine moieties, showing promising activity. mdpi.comnih.gov For example, a series of di-spirooxindole analogs incorporating a cyclohexanone moiety was evaluated against several cancer cell lines. Compound 4b from this series was identified as a particularly active agent against the prostate cancer cell line PC3, with a half-maximal inhibitory concentration (IC50) of 3.7 µM. mdpi.com Other compounds in the same study, 4a and 4l , were effective against HeLa cervical cancer cells. mdpi.com
Similarly, research on spiro[cyclopropane-1,3'-indolin]-2'-ones has yielded compounds with significant antiproliferative effects. nih.gov Compounds 6b and 6u from one study showed notable activity against the DU-145 human prostate cancer cell line, inducing cell death through apoptosis by arresting the cell cycle in the G0/G1 phase. nih.govresearchgate.net Further investigations into other spirooxindole derivatives have confirmed their pro-apoptotic effects in liver cancer (HepG2) cells, marked by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com
The antiproliferative potential of these compounds spans a wide array of human cancer cell lines, as detailed in the table below.
Table 1: Antiproliferative Activity of Selected Spiroindole Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Source(s) |
|---|---|---|---|
| Spirooxindole 6a | HepG2 (Liver) | 6.9 | nih.govresearchgate.net |
| Spirooxindole 6a | PC-3 (Prostate) | 11.8 | nih.govresearchgate.net |
| Spirooxindole 6i | HepG2 (Liver) | 6.3 | nih.gov |
| Di-spirooxindole 4b | PC3 (Prostate) | 3.7 ± 1.0 | mdpi.com |
| Di-spirooxindole 4a | HeLa (Cervical) | 7.1 ± 0.2 | mdpi.com |
| Di-spirooxindole 4l | HeLa (Cervical) | 7.2 ± 0.5 | mdpi.com |
| Di-spirooxindole 4i | MDA-MB231 (Breast) | 7.63 ± 0.08 | mdpi.com |
| Spiro[cyclopropane-1,3'-indolin]-2'-one 6b | DU-145 (Prostate) | Significant Activity | nih.gov |
| Spiro[cyclopropane-1,3'-indolin]-2'-one 6u | DU-145 (Prostate) | Significant Activity | nih.gov |
| Spirooxindole 70a | MCF-7 (Breast) | 4.3 | mdpi.com |
| Spirooxindole 70b | MCF-7 (Breast) | 6.9 | mdpi.com |
| Spirooxindole 70a | HepG2 (Liver) | 4.7 | mdpi.com |
| Spirooxindole 70b | HepG2 (Liver) | 11.8 | mdpi.com |
Spiroindole derivatives have emerged as a promising class of compounds in the search for new anti-inflammatory agents. researchgate.net Research has demonstrated their efficacy in various in vitro and in vivo models of inflammation. nih.gov
A study on spiro thiochromene–oxindole derivatives identified several compounds with moderate to good anti-inflammatory activity, evaluated through an in vitro Bovine Serum Albumin (BSA) denaturation assay. rsc.org Compounds 4e , 4k , and 4h were particularly effective, inhibiting BSA denaturation by 90.97–95.45% at a concentration of 800 μg/mL. rsc.org Subsequent in silico studies suggested these compounds exhibit strong binding affinities with the cyclooxygenase-2 (COX-2) protein, a key enzyme in inflammatory pathways. rsc.org
Another class of derivatives, functionalized spirooxindole-indolizine hybrids, has also shown significant anti-inflammatory effects in both acute and chronic models. nih.govresearchgate.net Specific compounds from this series (4d , 4g , and 4o ) were found to significantly inhibit levels of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and nitrites. nih.gov This indicates that their anti-inflammatory action involves the modulation of critical immune system pathways. nih.govnih.gov
Table 2: Anti-inflammatory Activity of Selected Spiroindole Derivatives
| Compound Class | Assay / Model | Key Findings | Source(s) |
|---|---|---|---|
| Spiro thiochromene–oxindoles (4e , 4k , 4h ) | BSA Denaturation Assay | IC₅₀ values of 127.477 µg/mL (4e), 190.738 µg/mL (4k), and 285.806 µg/mL (4h). rsc.org | rsc.org |
| Spiro thiochromene–oxindoles (4e , 4k , 4h ) | In silico docking | Binding energies of -8.9 kcal/mol (4e), -8.7 kcal/mol (4k), and -8.6 kcal/mol (4h) with COX-2. rsc.org | rsc.org |
| Spirooxindole-indolizine hybrids (4d , 4g , 4o ) | Carrageenan-induced paw oedema | Significant reduction of PGE₂, TNF-α, and nitrite (B80452) levels. nih.gov | nih.gov |
| Spirooxindole-pyranopyrimidine (JP-8g ) | In vivo models | Potent anti-inflammatory activity, approaching the efficiency of dexamethasone. researchgate.net | researchgate.net |
Exploration of Antioxidant Properties of Spiroindole Derivatives
The spiroindole scaffold is a key feature in many derivatives that exhibit potent antioxidant activity. researchgate.netsci-hub.se This activity is often attributed to the indole moiety's ability to donate a hydrogen atom, thereby neutralizing free radicals and breaking oxidative chain reactions. nih.govsci-hub.se
A variety of spirooxindole derivatives have been synthesized and evaluated for their ability to scavenge reactive oxygen species (ROS). In one study, novel spiro-oxindoles demonstrated excellent scavenging activity against hydroxyl radicals (IC50 = 15.9 to 30.3 µg/ml) and superoxide (B77818) radicals (IC50 = 14.7 to 22.2 µg/ml), with performance comparable to or exceeding that of the standard antioxidant Vitamin C. researchgate.net
The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method for evaluating antioxidant potential. Studies using this assay have consistently identified spirooxindole derivatives as effective antioxidants. nih.govsci-hub.se For example, a series of spiro[oxindole-isoxazolidine] derivatives were all identified as potent in vitro antioxidants. sci-hub.se The antioxidant capacity within this series was influenced by the substituent groups on the aromatic ring; electron-donating groups like ethyl, methoxy, and methyl enhanced the scavenging activity. sci-hub.se Similarly, another study on a series of spirooxindoles (6a–p ) found that most exhibited excellent to moderate DPPH radical scavenging capacities, with IC50 values ranging from 28.07 to 113.45 µg/mL. nih.gov
Table 3: Antioxidant Activity of Selected Spiroindole Derivatives
| Compound Class / Specific Compound | Assay | Activity (IC₅₀) | Source(s) |
|---|---|---|---|
| Novel spiro-oxindoles (4a , 4b , 4d , 4f ) | Hydroxyl Radical Scavenging | 15.9 to 30.3 µg/ml | researchgate.net |
| Novel spiro-oxindoles (4a , 4b , 4d , 4f ) | Superoxide Radical Scavenging | 14.7 to 22.2 µg/ml | researchgate.net |
| Spiro[oxindole-isoxazolidine] derivatives (4a–i ) | DPPH Assay | Identified as potent antioxidants. sci-hub.se | sci-hub.se |
| Spirooxindole 4j | DPPH Assay | 20.13 ± 0.32 µg/mL | researchgate.net |
| Spirooxindole 4j | H₂O₂ Assay | 23.27 ± 0.32 µg/mL | researchgate.net |
| Spirooxindoles (6a–p ) | DPPH Assay | 28.07 – 113.45 µg/mL | nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2'-Methylspiro[cyclohexane-1,3'-indole], and how can its purity be validated?
- Methodological Answer : The compound is synthesized via organomagnesium halide reactions, such as the reaction of 2'-methylspiro[2-X-cyclohexan-1,3'-3'H-indole] with Grignard reagents. Purification typically involves column chromatography (e.g., silica gel with cyclohexane/EtOAc gradients). Validation employs -NMR, -NMR, and X-ray crystallography to confirm structural integrity and purity .
Q. What spectroscopic and analytical techniques are essential for characterizing spirocyclic compounds like 2'-Methylspiro[cyclohexane-1,3'-indole]?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To resolve spirojunction-induced stereochemical complexity (e.g., -NMR coupling constants for axial/equatorial protons).
- Mass Spectrometry (HRMS) : For molecular weight confirmation and fragmentation pattern analysis.
- X-ray Diffraction : To determine crystal packing and absolute configuration .
Q. What safety precautions are critical when handling 2'-Methylspiro[cyclohexane-1,3'-indole] in laboratory settings?
- Methodological Answer : Consult safety data sheets (SDS) for hazard identification. Use fume hoods, gloves, and eye protection. In case of exposure, rinse with water and seek medical attention immediately. Always reference CAS-specific toxicity data (e.g., CAS 116526-33-1 analogs) .
Advanced Research Questions
Q. How does the spirocyclic architecture influence stereoselectivity in functionalization reactions (e.g., [4+2] spiroannulation)?
- Methodological Answer : The spirocyclic strain and torsional effects dictate transition-state geometries. For example, in [4+2] spiroannulations, the cyclohexane ring's chair conformation directs nucleophilic attack to the indole's 3-position, achieving >75% diastereoselectivity. Reaction optimization involves solvent polarity (DCM or acetonitrile) and catalyst screening (e.g., 2-quinoline additives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
